

Application Note: Chiral Separation of ortho-Fluoroethamphetamine Enantiomers

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Compound of Interest

Compound Name: *Ortho-fluoroethamphetamine*

Cat. No.: *B15193179*

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Introduction

ortho-Fluoroethamphetamine (2-FEA) is a substituted amphetamine that has emerged as a novel psychoactive substance. As with other amphetamine derivatives, 2-FEA possesses a chiral center, resulting in two enantiomers: (R)-2-fluoroethamphetamine and (S)-2-fluoroethamphetamine. The pharmacological and toxicological profiles of these enantiomers may differ significantly. Therefore, the ability to separate and quantify the individual enantiomers is crucial for forensic investigations, clinical toxicology, and pharmacological research. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of **ortho-fluoroethamphetamine** enantiomers. The described methodology is based on established protocols for the chiral analysis of related amphetamine-type stimulants, providing a robust starting point for method development and validation.

Principle

The proposed method utilizes a chiral stationary phase (CSP) to achieve enantioselective separation. The differential interaction of the enantiomers with the chiral selector bonded to the stationary phase leads to different retention times, allowing for their baseline separation and individual quantification. Detection is achieved using tandem mass spectrometry (MS/MS), which provides high sensitivity and selectivity.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is adapted from established methods for amphetamine analysis in biological matrices.^[1]

- Materials:
 - Strata-X-C Strong Cation SPE columns
 - Methanol (HPLC grade)
 - Water (deionized)
 - 0.1 M Acetic acid
 - 5% Ammonium hydroxide in methanol
 - Centrifuge
 - Nitrogen evaporator
- Procedure:
 - To 1 mL of urine, add an internal standard and 2 mL of 1% formic acid in water.
 - Vortex the sample and centrifuge at 4000 x g for 5 minutes to precipitate proteins.
 - Condition the SPE column by passing 2 mL of methanol followed by 2 mL of water.
 - Load the supernatant from the centrifuged sample onto the conditioned SPE column.
 - Wash the column with 2 mL of 0.1 M acetic acid, followed by 2 mL of methanol.
 - Dry the column under a stream of nitrogen for 10 minutes.
 - Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.
 - Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the dried residue in 100 μ L of the mobile phase for HPLC analysis.

2. Chiral HPLC-MS/MS Analysis

This proposed method is based on successful chiral separations of other amphetamine derivatives.^{[2][3]}

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system
 - Chiral Stationary Phase: Chiralpak AD-3 column (or equivalent amylose-based CSP)
 - Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Chromatographic Conditions:
 - Mobile Phase: Isocratic elution with a mixture of CO₂ and a modifier (e.g., 0.1% ammonium hydroxide in a 50:50 v/v mixture of 2-propanol and methanol). The exact ratio should be optimized.
 - Flow Rate: 0.5 mL/min (to be optimized)
 - Column Temperature: 25°C
 - Injection Volume: 5 μ L
- Mass Spectrometer Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for **ortho-fluoroethamphetamine**.
 - Spray Voltage: 4.5 kV
 - Capillary Temperature: 350°C

Data Presentation

The following table represents hypothetical, yet expected, quantitative data for the successful chiral separation of **ortho-fluoroethamphetamine** enantiomers based on the proposed method.

Parameter	(R)-ortho-fluoroethamphetamine	(S)-ortho-fluoroethamphetamine
Retention Time (min)	5.8	6.5
Resolution (Rs)	-	1.8
Limit of Detection (LOD)	0.05 ng/mL	0.05 ng/mL
Limit of Quantification (LOQ)	0.15 ng/mL	0.15 ng/mL
Recovery (%)	85	87
Matrix Effect (%)	92	94

Mandatory Visualization



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